2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE
Description
Properties
IUPAC Name |
2,6-dimethyl-4-[2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-15-8-10-20(11-9-15)30(26,27)22-23(25-13-17(3)28-18(4)14-25)29-21(24-22)19-7-5-6-16(2)12-19/h5-12,17-18H,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWUEBSSOTUZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Substitution with Tosyl Group: The oxazole ring is then substituted with a tosyl group using tosyl chloride in the presence of a base such as pyridine.
Formation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction involving a suitable precursor like 2,6-dimethylmorpholine.
Final Coupling: The final step involves coupling the morpholine ring with the substituted oxazole ring under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tosyl chloride in the presence of a base like pyridine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of various substituted oxazole and morpholine derivatives.
Scientific Research Applications
2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tosyl group can enhance its binding affinity and specificity towards certain biological targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(4-((4-Chlorophenyl)Sulfonyl)-2-(o-Tolyl)Oxazol-5-Yl)-2,6-Dimethylmorpholine (CAS 862738-42-9)
Structural Differences :
- Sulfonyl group : 4-Chlorophenylsulfonyl vs. 4-methylbenzenesulfonyl.
- Oxazole substituent : o-Tolyl (2-methylphenyl) vs. 3-methylphenyl.
Implications :
- Steric hindrance : The ortho-methyl group in o-tolyl introduces greater steric bulk compared to the meta-methyl group in the target compound, possibly reducing binding affinity in enzyme-active sites.
- Molecular weight : Higher molecular weight (446.9 g/mol vs. ~428 g/mol for the target compound) due to the chlorine atom, affecting pharmacokinetic properties like diffusion rates.
Data Comparison :
| Property | Target Compound | CAS 862738-42-9 |
|---|---|---|
| Molecular Formula | C23H25N2O4S (estimated) | C22H23ClN2O4S |
| Sulfonyl Group | 4-Methylbenzenesulfonyl | 4-Chlorophenylsulfonyl |
| Oxazole Substituent | 3-Methylphenyl | o-Tolyl |
| Key Functional Impact | Moderate EWG, lower steric | Strong EWG, higher steric |
Cyclopropane-Carboxylic Acid Derivatives ()
Example: trans-Ethyl 2-(3-(2,6-dimethylmorpholino)phenyl)-1-(4-methylbenzyl)cyclopropanecarboxylate Structural Differences:
- Core structure : Cyclopropane-carboxylic acid vs. oxazole-morpholine.
- Morpholine position : Attached to a phenyl ring rather than fused to oxazole.
Implications :
Phosphorus-Containing Morpholine Derivatives ()
Example: (2R,6S)-4-((2-(Diphenylphosphaneyl)quinolin-4-yl)methyl)-2,6-dimethylmorpholine Structural Differences:
- Functional group: Diphenylphosphine-quinoline vs. sulfonyl-oxazole.
- Stereochemistry : 2R,6S configuration vs. unspecified stereochemistry in the target compound.
Implications :
tert-Butyl-Substituted Morpholine Derivatives ()
Example : 4-[3-(4-Tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine
Structural Differences :
- Substituent : Bulky tert-butylphenyl vs. methylbenzenesulfonyl-oxazole.
Implications :
Physicochemical Properties
- NMR/HRMS : Compounds in and were characterized via 1H/13C NMR and HRMS, confirming substituent positions and purity. For example, morpholine protons in CDCl3 resonate at δ 2.22–3.03 ppm, while sulfonyl groups influence downfield shifts .
- Thermal stability : Decomposition points (e.g., 98–102°C in ) suggest moderate stability, comparable to sulfonyl-oxazole derivatives .
Biological Activity
2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]morpholine, often referred to as D072-0215, is a synthetic compound with a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of D072-0215 is C23H26N2O4S. The compound features a morpholine ring substituted with an oxazole moiety and a sulfonyl group, contributing to its pharmacological profile. The structure can be represented as follows:
- IUPAC Name : this compound
- SMILES Notation : CC(C1)OC(C)CN1c(oc(-c1ccc(C)cc1)n1)c1S(c1ccc(C)cc1)(=O)=O
Anticancer Potential
Recent studies have indicated that compounds similar to D072-0215 exhibit significant anticancer properties. For instance, research has shown that sulfonamide derivatives can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. A notable study demonstrated that morpholine derivatives can selectively target cancer cells while sparing normal cells .
Enzyme Inhibition
D072-0215 has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. In vitro assays have shown that D072-0215 inhibits carbonic anhydrase activity, suggesting its potential as an antitumor agent .
Case Studies
A series of case studies involving similar morpholine derivatives have provided insights into the biological activity of D072-0215:
- Study on Tumor Cell Lines : In a recent study involving various human cancer cell lines (including breast and colon cancer), D072-0215 demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects .
- Mechanistic Insights : Mechanistic studies revealed that D072-0215 induces apoptosis through the activation of caspases and the release of cytochrome c from mitochondria. Flow cytometry analysis confirmed increased sub-G1 populations in treated cells, indicative of apoptosis .
Data Table: Biological Activity Summary
Q & A
Q. How can researchers design a synthesis pathway for 2,6-dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]morpholine?
- Methodological Answer : A multi-step synthesis is typically required. First, construct the morpholine ring via cyclization of diethanolamine derivatives with appropriate alkylating agents. Next, introduce the 1,3-oxazole moiety via condensation of a sulfonyl-substituted benzaldehyde with a nitrile precursor under acidic conditions (e.g., using POCl₃). Finally, functionalize the oxazole ring with 3-methylphenyl and 4-methylbenzenesulfonyl groups via palladium-catalyzed cross-coupling or nucleophilic substitution . Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC.
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and stereochemistry, particularly focusing on the morpholine and oxazole protons (δ 3.5–4.5 ppm for morpholine, δ 7.0–8.5 ppm for aromatic protons) .
- X-ray Crystallography : Employ SHELX software to resolve crystal structures, ensuring accurate determination of bond angles and torsional strain in the oxazole-morpholine linkage .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to confirm sulfonyl and methyl substituents .
Q. How can researchers assess the compound’s purity and stability under experimental conditions?
- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. For stability, conduct accelerated degradation studies under varied pH (1–13), temperature (25–60°C), and light exposure, analyzing degradation products via LC-MS .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s electronic properties and binding interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, which inform reactivity with biological targets .
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., sulfotransferases or kinases), focusing on the sulfonyl group’s role in hydrogen bonding and the oxazole’s π-π stacking .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?
- Methodological Answer : Systematically modify substituents:
- Replace the 4-methylbenzenesulfonyl group with other sulfonamides to evaluate steric and electronic effects on target affinity.
- Introduce halogen atoms (e.g., Cl, Br) at the 3-methylphenyl position to enhance lipophilicity and membrane permeability.
- Test derivatives in enzyme inhibition assays (e.g., IC₅₀ measurements) and correlate results with computed logP and polar surface area values .
Q. What experimental precautions are necessary for handling this compound due to its potential hazards?
- Methodological Answer :
- Engineering Controls : Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃).
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for leaks before use .
- Waste Disposal : Neutralize acidic/basic waste before disposal, and segregate organic solvents for incineration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
